![molecular formula C12H8ClN3OS B14143475 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide CAS No. 88735-90-4](/img/structure/B14143475.png)
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a dicyanoethenyl group with a methylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with a suitable amine to form the benzamide core. This intermediate is then subjected to a Knoevenagel condensation with malononitrile and a methylsulfanyl-containing aldehyde under basic conditions to introduce the dicyanoethenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanoethenyl group can act as an electron-withdrawing moiety, influencing the compound’s reactivity and binding affinity. The chloro and methylsulfanyl groups can modulate the compound’s lipophilicity and ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,2-dicyano-1-trifluoromethyl-vinyl)-N’-phenyl-benzamidine
- 2-Chloro-N-(2,2-dichloro-1-(phenylsulfonyl)vinyl)benzamide
- 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Uniqueness
2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide is unique due to the presence of both the dicyanoethenyl and methylsulfanyl groups, which confer distinct electronic and steric properties
特性
CAS番号 |
88735-90-4 |
|---|---|
分子式 |
C12H8ClN3OS |
分子量 |
277.73 g/mol |
IUPAC名 |
2-chloro-N-(2,2-dicyano-1-methylsulfanylethenyl)benzamide |
InChI |
InChI=1S/C12H8ClN3OS/c1-18-12(8(6-14)7-15)16-11(17)9-4-2-3-5-10(9)13/h2-5H,1H3,(H,16,17) |
InChIキー |
BAQZNTJVSLYOPF-UHFFFAOYSA-N |
正規SMILES |
CSC(=C(C#N)C#N)NC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
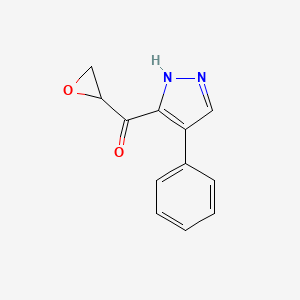
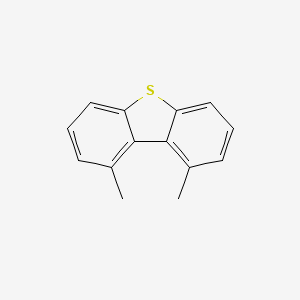
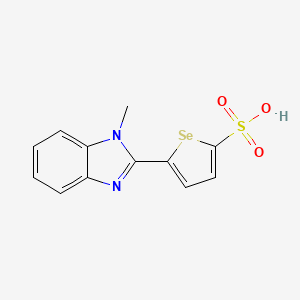
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
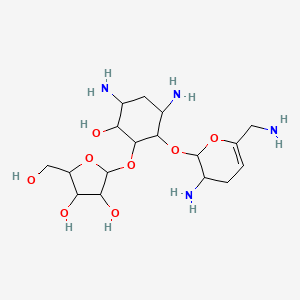
![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)
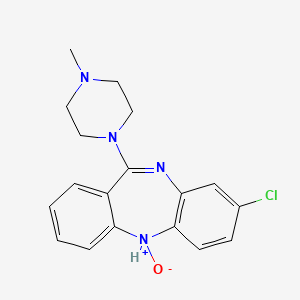

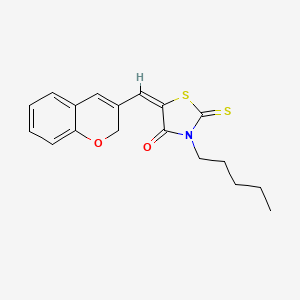
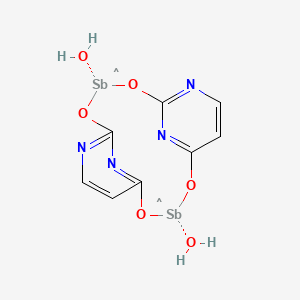
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
